3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a triazole ring fused with an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then fused with the indole structure. Common reagents used in these reactions include hydrazines, aldehydes, and thiols. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the indole structure may bind to receptors or other proteins. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-benzimidazole
- 3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-pyrrole
Uniqueness
The uniqueness of 3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its combined triazole and indole structures, which provide a versatile framework for various chemical modifications and interactions. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15(16-8-4-3-5-9-16)27-21-24-23-20(25(21)12-13-26-2)18-14-22-19-11-7-6-10-17(18)19/h3-11,14-15,22H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDFZGUNUYPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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